molecular formula C18H23ClN2 B587735 Cyclizine-d4 Hydrochloride CAS No. 1246814-82-3

Cyclizine-d4 Hydrochloride

Cat. No. B587735
CAS RN: 1246814-82-3
M. Wt: 306.87
InChI Key: UKPBEPCQTDRZSE-AKJKYJKUSA-N
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Description

Cyclizine-d4 Hydrochloride is a derivative of Cyclizine . Cyclizine is an antihistamine and antiemetic drug used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness, and vertigo . The molecular formula of this compound is C18H19D4ClN2 .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 19 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, and 2 nitrogen atoms . The molecular weight is 306.87 .

Mechanism of Action

Cyclizine exerts its antiemetic and antivertigo effects through its central anticholinergic properties. It depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .

Safety and Hazards

Cyclizine should be avoided in patients with acute coronary events . It is not generally recommended in young children or those with glaucoma . More serious side effects include low blood pressure and urinary retention .

properties

IUPAC Name

1-benzhydryl-2,2,6,6-tetradeuterio-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H/i14D2,15D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBEPCQTDRZSE-AKJKYJKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])C)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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